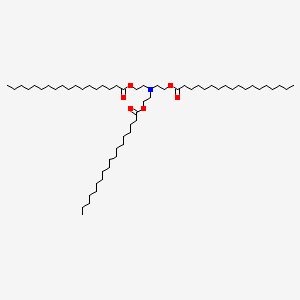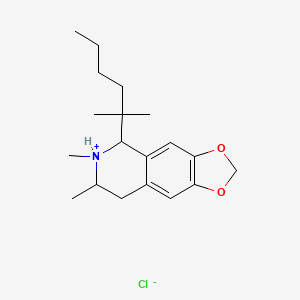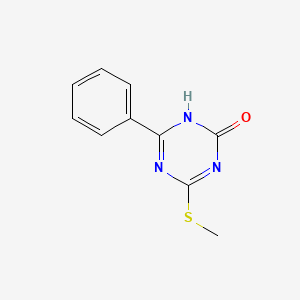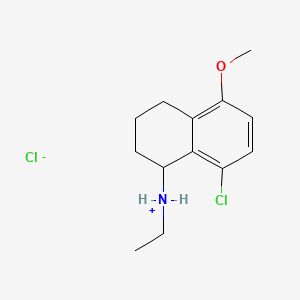
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and specific substituents such as chlorine, ethyl, and methoxy groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Naphthylamine Derivatization: The initial step involves the derivatization of naphthylamine to introduce the tetrahydro structure. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Ethylation and Methoxylation: The ethyl and methoxy groups are introduced through alkylation reactions using ethyl iodide (C2H5I) and methoxy reagents like sodium methoxide (NaOCH3).
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions and ensuring high yield and purity.
Continuous Flow Systems: Implementing continuous flow systems for chlorination and alkylation steps to enhance efficiency and scalability.
Purification: Employing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Methoxy-substituted derivatives.
科学研究应用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
相似化合物的比较
Similar Compounds
1-Naphthylamine: A simpler analog without the tetrahydro, chloro, ethyl, and methoxy modifications.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the chloro, ethyl, and methoxy groups.
8-Chloro-1-naphthylamine: Contains the chloro group but lacks other modifications.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, ®- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
30074-76-1 |
|---|---|
分子式 |
C13H19Cl2NO |
分子量 |
276.20 g/mol |
IUPAC 名称 |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-ethylazanium;chloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-15-11-6-4-5-9-12(16-2)8-7-10(14)13(9)11;/h7-8,11,15H,3-6H2,1-2H3;1H |
InChI 键 |
NXHSMFLYZRLVOC-UHFFFAOYSA-N |
规范 SMILES |
CC[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)

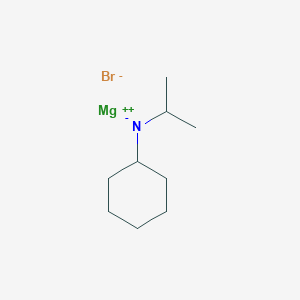

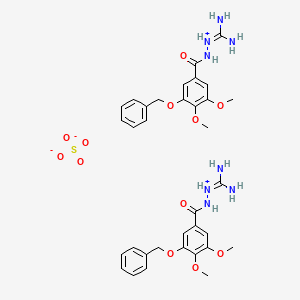

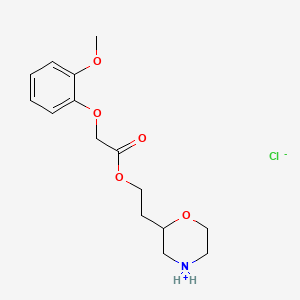

![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
